
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BM212 and is a member of the enamide family.
Wissenschaftliche Forschungsanwendungen
BM212 has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BM212 has shown promising results as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. BM212 achieves this by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells.
In materials science, BM212 has been used as a building block for the synthesis of various polymers and materials. It has been found to be a useful monomer for the synthesis of conjugated polymers, which have potential applications in optoelectronics and organic electronics.
Wirkmechanismus
The mechanism of action of BM212 involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. BM212 binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins in cells. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BM212 has been found to induce apoptosis in various cancer cell lines by inhibiting the activity of the proteasome. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BM212 has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BM212 is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, the synthesis of BM212 is relatively complex and requires multiple steps, which can limit its use in large-scale applications. Additionally, the low yield of the synthesis reaction can make it difficult to obtain large quantities of pure BM212.
Zukünftige Richtungen
There are several future directions for the research on BM212. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another direction is the investigation of the potential applications of BM212 in other fields, such as catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of BM212 and its potential applications as an anticancer agent.
Synthesemethoden
The synthesis of BM212 involves the reaction of 4-butoxy-3-methoxybenzaldehyde with malononitrile and 2-methylphenylamine in the presence of a base. The reaction proceeds through the formation of an enamine intermediate, which is then converted into the desired product through a dehydration reaction. The yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-12-27-20-11-10-17(14-21(20)26-3)13-18(15-23)22(25)24-19-9-7-6-8-16(19)2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXSOIRRKFBIM-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

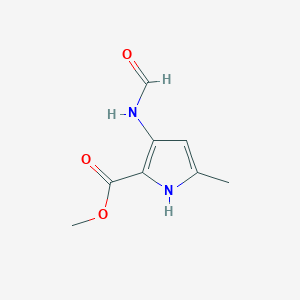
![6-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2605724.png)
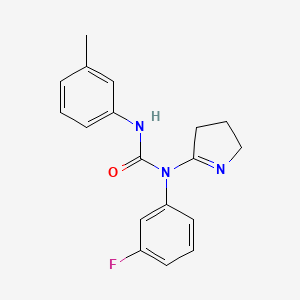
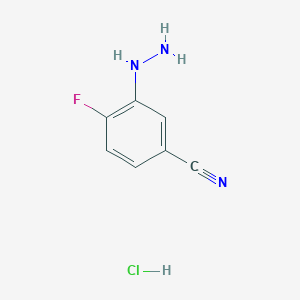
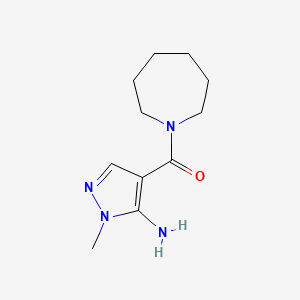
![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)
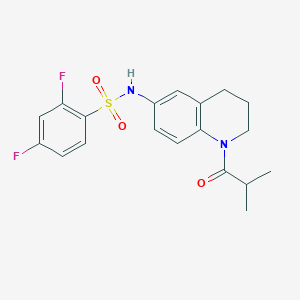
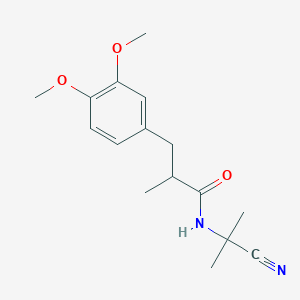
![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)

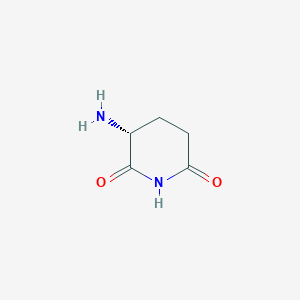
![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2605745.png)